
2-Diazonio-3-hydroxy-1-methoxy-5-(triethylsilyl)pent-1-en-4-yn-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-3-hydroxy-1-methoxy-5-(triethylsilyl)pent-1-en-4-yn-1-olate is a complex organic compound characterized by its unique structure, which includes a diazonium group, a hydroxyl group, a methoxy group, and a triethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-3-hydroxy-1-methoxy-5-(triethylsilyl)pent-1-en-4-yn-1-olate typically involves multiple steps, starting from simpler organic molecules. One common method involves the diazotization of an amine precursor, followed by the introduction of the triethylsilyl group through a silylation reaction. The hydroxyl and methoxy groups are introduced through specific functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-3-hydroxy-1-methoxy-5-(triethylsilyl)pent-1-en-4-yn-1-olate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Diazonio-3-hydroxy-1-methoxy-5-(triethylsilyl)pent-1-en-4-yn-1-olate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups or to create complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Diazonio-3-hydroxy-1-methoxy-5-(triethylsilyl)pent-1-en-4-yn-1-olate involves its reactivity with various molecular targets. The diazonium group can participate in electrophilic substitution reactions, while the hydroxyl and methoxy groups can engage in hydrogen bonding and other interactions. The triethylsilyl group provides steric protection and influences the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Diazonio-3-hydroxy-1-methoxy-5-(trimethylsilyl)pent-1-en-4-yn-1-olate
- 2-Diazonio-3-hydroxy-1-methoxy-5-(triphenylgermyl)pent-1-en-4-yn-1-olate
Uniqueness
2-Diazonio-3-hydroxy-1-methoxy-5-(triethylsilyl)pent-1-en-4-yn-1-olate is unique due to the presence of the triethylsilyl group, which provides distinct steric and electronic properties compared to similar compounds with different silyl or germyl groups. This uniqueness can influence its reactivity and applications in various fields.
Properties
CAS No. |
78105-58-5 |
|---|---|
Molecular Formula |
C12H20N2O3Si |
Molecular Weight |
268.38 g/mol |
IUPAC Name |
methyl 2-diazo-3-hydroxy-5-triethylsilylpent-4-ynoate |
InChI |
InChI=1S/C12H20N2O3Si/c1-5-18(6-2,7-3)9-8-10(15)11(14-13)12(16)17-4/h10,15H,5-7H2,1-4H3 |
InChI Key |
FNYWWWKDFKBTHB-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C#CC(C(=[N+]=[N-])C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


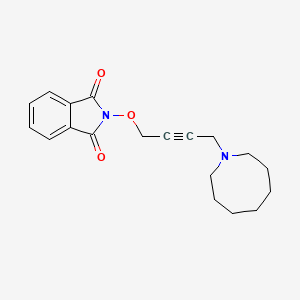
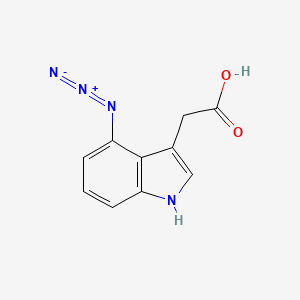
![({3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}amino)methanesulfonic acid](/img/structure/B14443219.png)
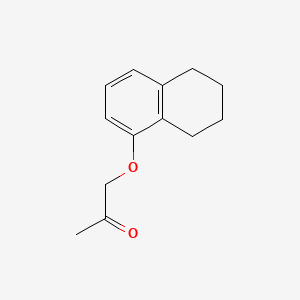
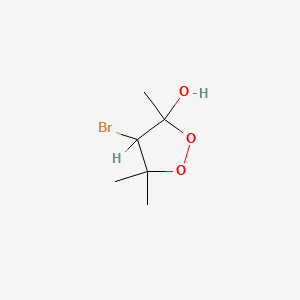
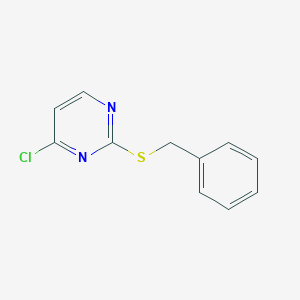
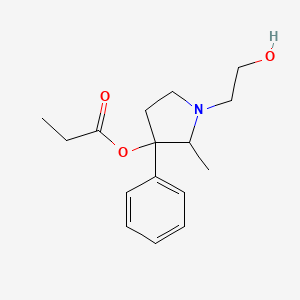
![1-(1H-Imidazol-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14443242.png)
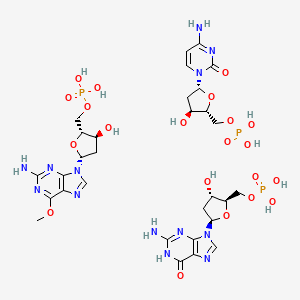

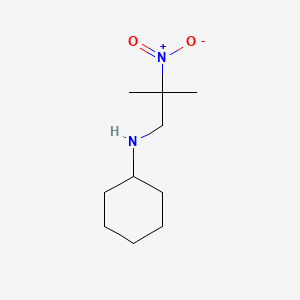
![(E)-but-2-enedioic acid;N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(cyclohexylamino)-N-methylacetamide](/img/structure/B14443274.png)
![6-{[(2-Sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14443280.png)
![2-Cyclopenten-1-one, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B14443291.png)
